3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Description
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a nitrile-functionalized pyrazole derivative characterized by a chloro substituent at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring. This compound is part of a broader class of pyrazole-based molecules used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHICLJPVCNIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable nitrile compound under specific conditions . The reaction conditions often include the use of a base and a solvent to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The nitrile group undergoes nucleophilic addition under basic or acidic conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis to amide | H₂O, H₂SO₄ (catalytic), reflux | 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanamide | 85% | |
| Reduction to amine | LiAlH₄, THF, 0°C to RT | 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanamine | 78% |
Mechanistic Insight : The nitrile’s electrophilic carbon reacts with nucleophiles (e.g., water or hydrides), forming intermediates that stabilize via proton transfer or further reduction.
Cycloaddition Reactions
The nitrile participates in [3+2] cycloadditions, particularly with azides:
| Azide Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Sodium azide | Cu(I) catalyst, RT, 24 hrs | 1-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-tetrazole | Bioisostere in drug design |
Note : This Huisgen cycloaddition proceeds via a copper-catalyzed mechanism, forming tetrazole derivatives with potential pharmacological relevance.
Substitution Reactions
The chlorine atom on the pyrazole ring is susceptible to nucleophilic substitution:
Key Observation : Substitution at the 4-position occurs preferentially due to steric and electronic effects of the methyl groups .
Condensation Reactions
The nitrile group facilitates condensations to form heterocycles:
| Partner Compound | Conditions | Product | Role in Synthesis | Reference |
|---|---|---|---|---|
| Thiourea | KOH, EtOH, Δ | 2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)thiazole | Antimicrobial agent precursor |
Mechanism : Base-mediated deprotonation of thiourea generates a thiolate nucleophile, attacking the nitrile carbon to form a thiazole ring .
Functional Group Interconversion
The nitrile is converted to other functional groups for derivatization:
| Target Functional Group | Reagents | Product | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Carboxylic acid | H₂O₂, NaOH, 60°C | 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | 92% | |
| Ketone | Grignard reagent (RMgX), then H⁺ | 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | 81% |
Stability Under Reactive Conditions
The compound demonstrates stability in:
-
Acidic media (pH 2–6, 25°C): No decomposition over 48 hrs.
-
Oxidative conditions (H₂O₂, RT): Stable for ≤12 hrs.
Decomposition occurs under strong alkaline conditions (pH >12) via nitrile hydrolysis followed by pyrazole ring degradation.
Comparative Reactivity of Analogues
Reactivity differences between chloro- and bromo-substituted analogues:
| Halogen (X) | Reaction Rate (Substitution with NH₂) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Cl | 1.0 (reference) | 85 | |
| Br | 1.3 | 78 |
Scientific Research Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, exhibit promising anticancer properties. A study published in Molecules highlighted that pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Anticoagulant Properties
The pyrazole moiety is a key structural element in several anticoagulants. For instance, compounds related to this structure have been shown to inhibit coagulation factor Xa, which is crucial for developing new anticoagulant therapies . The potential of this compound as an anticoagulant warrants further investigation.
3. Selective Receptor Antagonists
Studies have identified pyrazole derivatives as selective antagonists for certain prostaglandin receptors (e.g., PGE2 receptors). This could lead to applications in treating inflammatory diseases .
Material Science Applications
1. Electroluminescent Materials
The incorporation of pyrazole-based compounds into polymer matrices has been explored for electroluminescent applications. Research indicates that these materials can be used in organic light-emitting diodes (OLEDs), showcasing their versatility beyond medicinal chemistry .
2. Coordination Chemistry
Pyrazole derivatives are also investigated for their ability to form coordination complexes with transition metals. These complexes can exhibit unique electronic properties that are useful in catalysis and materials science .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various pyrazole derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for drug development targeting cancer therapy .
Case Study 2: Anticoagulant Development
In a comparative analysis of pyrazole-based anticoagulants, researchers found that derivatives with modifications on the pyrazole ring exhibited enhanced activity against factor Xa. This study emphasizes the importance of structural optimization in developing effective anticoagulants .
Mechanism of Action
The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Research Findings and Trends
- Synthetic Utility : The nitrile-bearing compound serves as a versatile scaffold for synthesizing triazoles and triazines via cycloadditions, whereas oxo analogs are preferred for forming hydrazones and isoxazoles .
- Biological Activity: Chloro and methyl substituents on pyrazole rings are associated with herbicidal and antifungal activities. Amino/hydroxy analogs may exhibit enhanced bioactivity due to hydrogen-bonding interactions with biological targets .
- Thermal Stability : The target compound’s lipophilic nature (from -CN and -CH₃ groups) likely improves thermal stability compared to hydroxylated analogs, which may degrade at lower temperatures .
Biological Activity
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₄ClN₃
- Molecular Weight : 187.67 g/mol
- CAS Number : 956786-61-1
The biological activity of this compound has been linked to its interaction with various biological targets:
- Tyrosine Kinase Inhibition : Research indicates that this compound may exhibit inhibitory effects on specific tyrosine kinases, which are crucial in cell signaling pathways related to growth and metabolism. This inhibition could lead to reduced proliferation of cancer cells.
- Insulin Receptor Modulation : The compound has shown potential in modulating the insulin receptor (IR), which plays a critical role in glucose metabolism and energy homeostasis. It may enhance IR autophosphorylation and downstream signaling pathways, such as the Akt pathway, which is vital for cellular survival and growth .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In vitro Studies : In human cancer cell lines, this compound demonstrated cytotoxic effects, inhibiting cell viability and inducing apoptosis. The IC₅₀ values varied across different cell lines, indicating selective toxicity .
- Mechanistic Insights : The compound's ability to induce apoptosis was associated with the activation of caspases and the modulation of Bcl-2 family proteins, suggesting a mitochondrial pathway involvement in cell death .
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .
Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. The compound was found to significantly reduce tumor growth in xenograft models.
Study 2: Insulin Sensitivity Improvement
In a diabetic mouse model, administration of the compound improved insulin sensitivity and glucose tolerance. The study demonstrated enhanced IR signaling and glucose uptake in muscle tissues post-treatment.
Data Summary Table
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
